Journal Name:Holzforschung
Journal ISSN:0018-3830
IF:2.493
Journal Website:http://www.degruyter.com/view/j/hfsg
Year of Origin:1947
Publisher:Walter de Gruyter GmbH
Number of Articles Per Year:120
Publishing Cycle:Bimonthly
OA or Not:Not
Holzforschung ( IF 2.493 ) Pub Date: 2023-06-19 , DOI: 10.1016/j.checat.2023.100669
The stereodivergent synthesis of spirocyclic frameworks with multiple stereogenic centers via a single transformation represents a high-priority challenge in synthetic chemistry. Herein, we report an unprecedented highly efficient stereodivergent [4+2] annulation reaction employing palladium catalysts for the synthesis of spiropyrazolones bearing three contiguous stereogenic centers. Excellent diastereodivergency (up to >20:1) and enantioselectivity (up to >99% ee) have been achieved using different commercially available chiral ligands. This represents the first example of using vinyl benzoxazinanones as the palladium π-allyl precursor to realize stereodivergent reaction. Density functional theory (DFT) calculation profiles have revealed the origin of this stereodivergent annulation process.
Holzforschung ( IF 2.493 ) Pub Date: 2023-05-30 , DOI: 10.1016/j.checat.2023.100645
Organoboronates have a broad spectrum of applications in multi-disciplinary domains. The exuberant demand has spawned a vast number of efficient synthetic strategies. However, the highly regulable mono- and multi-borylation has remained a formidable challenge, and, particularly, such a transition-metal-free version remains elusive. Here, we report an alkali metal trialkylborohydride-catalyzed, controllable mono-, di-, and tri-hydroboration with 1,3-enynes. This method represents the first example of accurately controlling the number of incorporated boryl groups under transition-metal-free conditions. Mechanistic investigations reveal that this transformation undergoes a hydroboration of alkali metal trialkylborohydride with C–C multiple bond to form a vital nucleophilic tetracoordinate organoboron intermediate, followed by a transborylation of this species with HBpin. This mechanically innovative hydroboration approach is applicable not only to synthesizing mono- and diborylated molecules but also to the hydroboration of the sterically hindered trisubstituted alkenes to access triborylated alkanes that are otherwise difficult to access.
Holzforschung ( IF 2.493 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.checat.2023.100704
Because of the discovery of various thermophiles, high-temperature fermentation is an emerging technology for efficient biomanufacturing with decreased cooling cost and risk for contamination. This study reveals a data-driven host-mining strategy for selecting thermophilic hosts that are desired for producing various target products by leveraging publicly available big data from genome sequencing. Using 1,3-propanediol (1,3-PDO) as a target product, a desired production host, Parageobacillus thermoglucosidasius, was identified and engineered. The systematically constructed strain was extensively modified to develop a preferable 1,3-PDO producer, and the engineered strain could produce 1,3-PDO with a titer of 5.9 g/L in flask fermentation at an extremely high temperature (60°C). The bottleneck in glycerol metabolism in P. thermoglucosidasius was then analyzed using transcriptome analysis. This study enables microbial production of 1,3-PDO at the current highest fermentation temperature and demonstrates effectiveness and feasibility of our host-mining strategy for various products.
Holzforschung ( IF 2.493 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.checat.2023.100701
In this issue of Chem Catalysis, Wu et al. have designed a novel bifunctional catalyst that can be used as a Li-O2 battery cathode. It delivers a low mid-capacity overpotential of 0.78 V for the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR) at 500 mAh/g with over 200 cycles. This work provides inspiration for the design of bifunctional catalysts and elucidates the critical role of OER and ORR catalyst interaction in the performance of O2 cathodes. The design philosophy is inspiring, but fully demonstrating its effectiveness will require further understanding of the performance improvement mechanism and further optimization of the catalytic performance.
Holzforschung ( IF 2.493 ) Pub Date: 2023-05-16 , DOI: 10.1016/j.checat.2023.100638
Electrocatalytic nitrate reduction using renewable energy is a potential approach to environmental remediation and ammonia production, yet it is hindered by sluggish kinetics and poor efficiency. Herein, a well-defined carbon nanosheet array-supported cobalt phosphide (CoP; CNs@CoP) electrocatalyst is synthesized, achieving remarkable performance for nitrate reduction to ammonia with a Faraday efficiency of 95.1% at −0.30 V vs. reversible hydrogen electrode (RHE) and a yield rate of 43.9 mg h−1 cm−2 at −1.0 V vs. RHE. Moreover, an electrocatalytic nitrate reduction coupled with glycerol oxidation system is constructed, which delivers dramatically enhanced ammonia production (15.2 mg h−1 cm−2) and gains high value-added formate (111.4 mg h−1 cm−2) at 1.8 V cell voltage. Preliminary technoeconomic analysis confirms the economic feasibility of the coupled system. We also design a new CO2 capture strategy by using as-prepared ammonia as absorbent, which is promising for sustainable ammonia synthesis and its application.
Holzforschung ( IF 2.493 ) Pub Date: 2023-05-20 , DOI: 10.1016/j.checat.2023.100631
Asymmetric hydrogenation of unsaturated prochiral substrates is one of the most powerful tools for the creation of enantiopure products. This remarkable reaction could be driven by homogeneous or heterogeneous catalysts. The homogeneous systems, although usually non-reusable, offer well-defined active sites, numerous options for structural optimization, and excellent performance. In contrast, heterogeneous systems are generally less structurally uniform and sometimes require more complex synthesis. At the same time, heterogeneous catalysts are reusable, are simpler to separate, and provide access to continuous processes. There are multiple practical limitations affecting both homogeneous and heterogeneous reactions, such as substrate scope, stability, and compatibility of substrates with solvents. Besides the material discovery, engineering aspects such as overall safety of the system and its lifecycle must be considered. This critical review aims to provide an introductory discussion on the advantages, issues, and future developments one needs to consider upon entry into the field of enantioselective hydrogenation.
Holzforschung ( IF 2.493 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.checat.2023.100697
Precise synthesis of axially chiral molecules is an important goal that organic chemists are actively pursuing because of their high value in pharmaceutics, fine chemicals, and materials science. The enantioselective synthesis of non-atropisomeric axially chiral alkylidene cycloalkanes, despite their utility, has been considered a great challenge and remains underexplored due to the remote distance between the chirality-related groups or atoms. We established a general efficient methodology to synthesize axially chiral alkylidene cycloalkanes via palladium-catalyzed asymmetric allylic alkylation, showing excellent enantioselectivities, high yields, and a wide substrate scope. The additive effect plays a pivotal role to improve the chem- and enantioselectivity in this reaction. Due to the value and structural diversity of the products, this method provides the opportunity to further tap into the applied potential of axially chiral olefins in related research fields.
Holzforschung ( IF 2.493 ) Pub Date: 2023-06-15 , DOI: 10.1016/j.checat.2023.100661
In this issue, West and co-workers report a photocatalytic direct decarboxylative azidation of carboxylic acids that is enabled by a merger of iron-catalyzed ligand-to-metal charge transfer (LMCT) and radical–ligand transfer (RLT), rendered catalytic by the multifaceted reactivity of iron nitrate.
Holzforschung ( IF 2.493 ) Pub Date: 2023-07-03 , DOI: 10.1016/j.checat.2023.100675
We report the catalytic use of electrochemically generated one-electron reducing agents to produce ester anion radicals that can decompose to acids and alcohols in the presence of oxygen. Through this approach, we demonstrate that molecular analogs of polyethylene terephthalate (PET) can be deconstructed into their molecular components. We additionally show efficient reductive scission of ester bonds in PET plastic using catalytically regenerated reducing agents based on benzimidazolium cations.
Holzforschung ( IF 2.493 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.checat.2023.100702
In this Activity article, Lichen Liu (assistant professor at Tsinghua University) and Peng He (researcher at Synfuels China and the Institute of Coal Chemistry of the Chinese Academy of Sciences) exchange views from academic and industrial perspectives on the new development trends of efficient catalytic processes for sustainable utilization of alkane resources in the context of a carbon-neutral society. In particular, promising strategies in the design of catalysts, reactors, and processes are discussed.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | FORESTRY 林学2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
39.40 | 60 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://mc.manuscriptcentral.com/holz